molecular formula C22H21N7O4 B2947948 N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 896678-00-5

N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2947948
CAS No.: 896678-00-5
M. Wt: 447.455
InChI Key: JNHWYAGWXZJGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Starting Materials: 4-acetamidophenyl isocyanate.

    Reaction Conditions: The reaction is typically performed at room temperature in an inert atmosphere.

    Process: The triazolopyrimidine core reacts with 4-acetamidophenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Triazolopyrimidine Core

      Starting Materials: 4-ethoxybenzaldehyde, hydrazine hydrate, and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol.

      Process: The condensation of 4-ethoxybenzaldehyde with hydrazine hydrate forms a hydrazone intermediate, which then cyclizes with ethyl acetoacetate to form the triazolopyrimidine core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Reactions are usually performed in anhydrous conditions to prevent hydrolysis.

      Products: Reduction can yield reduced forms of the compound, potentially altering the triazolopyrimidine core or the phenyl groups.

  • Substitution

      Reagents: Halogenating agents, nucleophiles, or electrophiles.

      Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to proteins, enzymes, or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
  • N-(4-acetamidophenyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
  • N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Uniqueness

N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring. This modification can influence the compound’s chemical reactivity, biological activity, and overall stability. Compared to similar compounds with different substituents, the ethoxy group may enhance the compound’s solubility, binding affinity, or selectivity for certain targets.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O4/c1-3-33-18-10-8-17(9-11-18)29-21-20(26-27-29)22(32)28(13-23-21)12-19(31)25-16-6-4-15(5-7-16)24-14(2)30/h4-11,13H,3,12H2,1-2H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHWYAGWXZJGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)NC(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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